molecular formula C13H29N3O B14266026 4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane CAS No. 134785-16-3

4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane

Cat. No.: B14266026
CAS No.: 134785-16-3
M. Wt: 243.39 g/mol
InChI Key: YJWBHXAZHVTKTO-UHFFFAOYSA-N
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Description

4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane is a chemical compound belonging to the class of oxatriaza macrocycles. It is characterized by a 14-membered ring structure containing three nitrogen atoms, one oxygen atom, and three methyl groups attached at positions 4, 8, and 12.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tris(carboxymethyl)oxatriazamacrocycles with suitable reagents to form the desired macrocyclic structure . The reaction conditions often include the use of solvents such as tetramethylammonium nitrate and specific temperature controls to ensure the formation of the macrocycle.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane has several scientific research applications:

Mechanism of Action

The mechanism by which 4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane exerts its effects involves its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the macrocycle act as donor atoms, forming stable complexes with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and stabilization processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-oxa-4,7,10-triazacyclododecane
  • 4,7,10-trimethyl-1-oxa-4,7,10-triazacyclododecane
  • 1-oxa-4,7,11-triazacyclotridecane
  • 1-oxa-4,8,12-triazacyclotetradecane

Uniqueness

4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane is unique due to its specific methyl substitutions at positions 4, 8, and 12, which can influence its chemical reactivity and stability. The presence of these methyl groups can also affect the compound’s ability to form complexes with metal ions, making it distinct from other similar macrocycles .

Properties

134785-16-3

Molecular Formula

C13H29N3O

Molecular Weight

243.39 g/mol

IUPAC Name

4,8,12-trimethyl-1-oxa-4,8,12-triazacyclotetradecane

InChI

InChI=1S/C13H29N3O/c1-14-6-4-8-15(2)10-12-17-13-11-16(3)9-5-7-14/h4-13H2,1-3H3

InChI Key

YJWBHXAZHVTKTO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CCOCCN(CCC1)C)C

Origin of Product

United States

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